molecular formula C5H8Cl2OSn B14635423 CID 71365253

CID 71365253

Cat. No.: B14635423
M. Wt: 273.73 g/mol
InChI Key: QVYLYVLBLZGAEW-UHFFFAOYSA-N
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Description

CID 71365253 (PubChem Compound Identifier 71365253) is a chemical compound cataloged in the PubChem database. Compounds like this compound are often studied for their applications in pharmaceuticals, materials science, or industrial chemistry, depending on their structural and functional characteristics .

Properties

Molecular Formula

C5H8Cl2OSn

Molecular Weight

273.73 g/mol

InChI

InChI=1S/C5H8Cl2O.Sn/c1-3(4(2)8)5(6)7;/h3,5H,1-2H3;

InChI Key

QVYLYVLBLZGAEW-UHFFFAOYSA-N

Canonical SMILES

CC(C(Cl)Cl)C(=O)C.[Sn]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tin, dichlorodimethyl(2-propanone)- typically involves the reaction of tin tetrachloride with dimethyl ketone (acetone) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products. The reaction can be represented as follows:

SnCl4+2CH3COCH3SnCl2(CH3)2CO+2HCl\text{SnCl}_4 + 2 \text{CH}_3\text{COCH}_3 \rightarrow \text{SnCl}_2(\text{CH}_3)_2\text{CO} + 2 \text{HCl} SnCl4​+2CH3​COCH3​→SnCl2​(CH3​)2​CO+2HCl

Industrial Production Methods

In industrial settings, the production of Tin, dichlorodimethyl(2-propanone)- is scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tin, dichlorodimethyl(2-propanone)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The dichlorodimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin dioxide, while reduction could produce tin dichloride.

Scientific Research Applications

Tin, dichlorodimethyl(2-propanone)- has several applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of coatings, adhesives, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which Tin, dichlorodimethyl(2-propanone)- exerts its effects involves its interaction with various molecular targets. The compound can coordinate with metal ions and form complexes that influence catalytic activity. It also interacts with organic molecules through its dichlorodimethyl groups, affecting their reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71365253, we compare it with structurally or functionally analogous compounds based on methodologies and datasets from the evidence. Below is a systematic analysis:

2.1 Structural Analogues

Structural similarity is a common criterion for comparing compounds. For example:

  • Betulin-derived inhibitors (CID 72326, CID 64971) share triterpenoid scaffolds but differ in functional groups (e.g., hydroxyl vs. carboxyl groups), influencing solubility and bioactivity .
  • Oscillatoxin derivatives (CID 101283546, CID 185389) exhibit structural variations in methyl or hydroxyl substitutions, altering toxicity and environmental stability .

While this compound’s exact structure is undefined here, such comparisons highlight how minor modifications impact properties like binding affinity or metabolic stability.

2.2 Functional Analogues

Functional similarity often relates to shared applications. For instance:

  • Irbesartan (CID 3749) and troglitazone (CID 5591) are both antihypertensives but differ in molecular weight (428.5 vs. 441.5 g/mol) and solubility (Log S: -4.3 vs. -5.1), affecting their pharmacokinetics .
  • Ginkgolic acid 17:1 (CID 5469634) and BSP (CID 5345) are enzyme inhibitors with distinct mechanisms due to aromatic vs. sulfonic acid groups .

For this compound, functional analogues might share target proteins or metabolic pathways, necessitating comparative assays for efficacy and toxicity.

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